Cas no 76469-41-5 (2,3,5-Trifluoropyridine)

2,3,5-Trifluoropyridine structure
2,3,5-Trifluoropyridine structure
상품 이름:2,3,5-Trifluoropyridine
CAS 번호:76469-41-5
MF:C5H2NF3
메가와트:133.07128
MDL:MFCD03001162
CID:59790
PubChem ID:2783287

2,3,5-Trifluoropyridine 화학적 및 물리적 성질

이름 및 식별자

    • 2,3,5-Trifluoropyridine
    • 2,3,5-trifluoro-pyridine
    • CS-W011084
    • SY050276
    • T2778
    • FT-0601995
    • A838716
    • J-506892
    • SB52311
    • MFCD03001162
    • Pyridine, 2,3,5-trifluoro-
    • JKVOXNTXYMXDHN-UHFFFAOYSA-N
    • SCHEMBL781323
    • DTXSID80382558
    • AM20070072
    • AC-24484
    • AKOS005064122
    • 76469-41-5
    • EN300-98136
    • DS-1210
    • DB-024237
    • BBL103006
    • STL556815
    • MDL: MFCD03001162
    • 인치: InChI=1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
    • InChIKey: JKVOXNTXYMXDHN-UHFFFAOYSA-N
    • 미소: C1=C(C=NC(=C1F)F)F
    • BRN: 6385503

계산된 속성

  • 정밀분자량: 133.01400
  • 동위원소 질량: 133.014
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 98.2
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 12.9A^2
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 1.5
  • 표면전하: 0

실험적 성질

  • 색과 성상: 무색 액체.
  • 밀도: 1,499 g/cm3
  • 융해점: No data available
  • 비등점: 102°C(lit.)
  • 플래시 포인트: 30°C
  • 굴절률: 1.422
  • 수용성: Difficult to mix in water.
  • PSA: 12.89000
  • LogP: 1.49890
  • 용해성: 물에 녹지 않다.

2,3,5-Trifluoropyridine 보안 정보

2,3,5-Trifluoropyridine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2,3,5-Trifluoropyridine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B593208-1g
2,3,5-trifluoropyridine
76469-41-5
1g
$ 50.00 2022-04-02
Enamine
EN300-98136-0.1g
2,3,5-trifluoropyridine
76469-41-5 95%
0.1g
$22.0 2024-05-21
Enamine
EN300-98136-25.0g
2,3,5-trifluoropyridine
76469-41-5 95%
25.0g
$262.0 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60560-1g
2,3,5-Trifluoropyridine
76469-41-5 98%
1g
¥71.0 2023-09-06
Enamine
EN300-98136-0.25g
2,3,5-trifluoropyridine
76469-41-5 95%
0.25g
$32.0 2024-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2778-5G
2,3,5-Trifluoropyridine
76469-41-5 >98.0%(GC)
5g
¥445.00 2024-04-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010043-1g
2,3,5-Trifluoropyridine
76469-41-5 98%
1g
¥127 2024-05-21
Cooke Chemical
A7793712-1G
2,3,5-Trifluoropyridine
76469-41-5 98%
1g
RMB 135.36 2025-02-21
Chemenu
CM326190-100g
2,3,5-trifluoropyridine
76469-41-5 95%+
100g
$358 2021-08-18
Key Organics Ltd
DS-1210-25G
2,3,5-Trifluoropyridine
76469-41-5 >97%
25g
£120.00 2025-02-09

2,3,5-Trifluoropyridine 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
참조
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

합성회로 2

반응 조건
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
참조
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

합성회로 3

반응 조건
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  2 h, rt
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
참조
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

합성회로 4

반응 조건
1.1 Solvents: Toluene ;  3 d, rt
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
참조
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

합성회로 5

반응 조건
1.1 Solvents: Toluene-d8 ;  2 h, rt
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
참조
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

합성회로 6

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
참조
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

합성회로 7

반응 조건
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
참조
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

합성회로 8

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
참조
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

합성회로 9

반응 조건
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  19.45 h, 343 K
참조
Catalytic Hydrodefluorination of Aromatic Fluorocarbons by Ruthenium N-Heterocyclic Carbene Complexes
Reade, Steven P.; et al, Journal of the American Chemical Society, 2009, 131(5), 1847-1861

2,3,5-Trifluoropyridine Raw materials

2,3,5-Trifluoropyridine Preparation Products

2,3,5-Trifluoropyridine 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:76469-41-5)2,3,5-Trifluoropyridine
A838716
순결:99%
재다:100.0g
가격 ($):246.0